molecular formula C9H12N2O2S B1590161 3-(Pyrrolidin-1-ylsulfonyl)pyridine CAS No. 26103-51-5

3-(Pyrrolidin-1-ylsulfonyl)pyridine

Cat. No. B1590161
CAS RN: 26103-51-5
M. Wt: 212.27 g/mol
InChI Key: MXJUPPYEPZUGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyrrolidin-1-ylsulfonyl)pyridine” is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of “3-(Pyrrolidin-1-ylsulfonyl)pyridine” can be achieved from pyrrolidine and pyridine-3-sulfonyl chloride . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-ylsulfonyl)pyridine” is characterized by a five-membered pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

1. Application in Medicinal Chemistry

3-(Pyrrolidin-1-ylsulfonyl)pyridine and its derivatives have significant applications in medicinal chemistry. For instance, a derivative, TAK-438, has been identified as a potent potassium-competitive acid blocker (P-CAB). This compound showed remarkable efficacy and a longer duration of action than proton pump inhibitors, making it a promising candidate for treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases (Arikawa et al., 2012).

2. Role in Organic Synthesis

Derivatives of 3-(Pyrrolidin-1-ylsulfonyl)pyridine have been used in organic synthesis, particularly in organocatalysis. A study demonstrated the use of such a derivative as an organocatalyst for the Michael addition of ketones to nitroolefins, showing high catalytic activity and selectivity (Syu, Kao, & Lin, 2010).

3. Structural and Computational Studies

The crystal structure and computational studies of compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a derivative, have been extensively researched. These studies provide insights into the molecular structure and intermolecular interactions of these compounds, which are crucial for understanding their chemical properties and potential applications (Krishnan et al., 2021).

4. Synthesis of Pyrrolidines

Pyrrolidines, including those derived from 3-(Pyrrolidin-1-ylsulfonyl)pyridine, are significant in medicinal chemistry due to their biological effects. Studies on the synthesis of these compounds provide valuable knowledge for their potential use in medicine and industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).

5. Novel Synthesis Methods

Innovative methods for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which have major importance in medicinal chemistry, have been developed. These methods offer efficient routes for producing such compounds in larger quantities, beneficial for pharmaceutical applications (Smaliy et al., 2011).

Safety And Hazards

“3-(Pyrrolidin-1-ylsulfonyl)pyridine” is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The pyrrolidine scaffold, which is a part of “3-(Pyrrolidin-1-ylsulfonyl)pyridine”, is of great interest in drug discovery due to its versatility . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13,11-6-1-2-7-11)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUPPYEPZUGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516911
Record name 3-(Pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylsulfonyl)pyridine

CAS RN

26103-51-5
Record name 3-(Pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Pyrrolidin-1-yl)sulphonyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-ylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-ylsulfonyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(Pyrrolidin-1-ylsulfonyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(Pyrrolidin-1-ylsulfonyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(Pyrrolidin-1-ylsulfonyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(Pyrrolidin-1-ylsulfonyl)pyridine

Citations

For This Compound
1
Citations
VR Karpina, SS Kovalenko, SM Kovalenko… - Molecules, 2020 - mdpi.com
For the development of new and potent antimalarial drugs, we designed the virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.